(4-methoxyphenyl)methyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
(4-methoxyphenyl)methyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core, which is a heterocyclic aromatic organic compound similar to pyridine and benzene. The presence of multiple functional groups, including isopropoxy, methoxy, and carboxylic acid ester, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, esterification, and nucleophilic substitution. Common reagents used in these reactions include alkyl halides, carboxylic acids, and alcohols. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility. Purification methods, including crystallization and chromatography, are essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)methyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the isopropoxy group to a carbonyl group.
Reduction: Reduction of the pyrimidine ring to form tetrahydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions at the aromatic ring or the pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the isopropoxy group may yield a ketone, while nucleophilic substitution can introduce various functional groups into the aromatic ring or pyrimidine core.
Scientific Research Applications
(4-methoxyphenyl)methyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)methyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxy-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid benzyl ester
- 4-(2-Ethoxy-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid 4-methoxy-benzyl ester
Uniqueness
The uniqueness of (4-methoxyphenyl)methyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C23H26N2O5 |
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Molecular Weight |
410.5g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 6-methyl-2-oxo-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-14(2)30-19-8-6-5-7-18(19)21-20(15(3)24-23(27)25-21)22(26)29-13-16-9-11-17(28-4)12-10-16/h5-12,14,21H,13H2,1-4H3,(H2,24,25,27) |
InChI Key |
RAYPJFXAUKAFNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC(C)C)C(=O)OCC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC(C)C)C(=O)OCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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